molecular formula C49H87N2Na2O10PS2 B15093481 Disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate

Disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate

Cat. No.: B15093481
M. Wt: 1005.3 g/mol
InChI Key: YTPQSMSJANVMQW-UHFFFAOYSA-L
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Description

Disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate is a phospholipid compound known for its applications in drug delivery systems and bioconjugation. This compound is pivotal in modifying liposomes for precise drug delivery and serves as a versatile linker in attaching biomolecules across various biomedical contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate involves multiple steps. The process typically starts with the esterification of glycerol with octadecanoic acid to form 2,3-di(octadecanoyloxy)propyl. This intermediate is then reacted with phosphoryl chloride to introduce the oxidophosphoryl group. Subsequent reactions with ethylene diamine and pyridine-2-thiol result in the final compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and phosphorylation reactions under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The disulfide bond in the compound can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT).

    Substitution: The phosphoryl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Phosphorylated derivatives.

Scientific Research Applications

Disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

    Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.

    Medicine: Integral in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.

    Industry: Utilized in the production of specialized coatings and materials with unique properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to integrate into lipid bilayers and modify their properties. The disulfide bond allows for reversible attachment and release of biomolecules, making it a valuable tool in bioconjugation. The phosphoryl group facilitates interactions with various molecular targets, enhancing the compound’s versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

    1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (sodium salt): Similar in structure and used in drug delivery systems.

    1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium: Another phospholipid used in lipid bilayer studies and drug delivery.

Uniqueness

Disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate stands out due to its unique combination of a disulfide bond and a phosphoryl group, which provides versatility in bioconjugation and drug delivery applications. Its ability to form stable lipid bilayers and facilitate targeted delivery makes it a valuable compound in various scientific and industrial fields.

Properties

Molecular Formula

C49H87N2Na2O10PS2

Molecular Weight

1005.3 g/mol

IUPAC Name

disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate

InChI

InChI=1S/C49H89N2O10PS2.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-47(52)58-41-44(61-48(53)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-60-62(56,57)59-40-39-50-45(49(54)55)43-63-64-46-35-33-34-38-51-46;;/h33-35,38,44-45,50H,3-32,36-37,39-43H2,1-2H3,(H,54,55)(H,56,57);;/q;2*+1/p-2

InChI Key

YTPQSMSJANVMQW-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(CSSC1=CC=CC=N1)C(=O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+]

Origin of Product

United States

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